molecular formula C18H20N2O5S B2801298 N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide CAS No. 300670-41-1

N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide

Cat. No. B2801298
CAS RN: 300670-41-1
M. Wt: 376.43
InChI Key: XZWMIPRWIDYYBJ-UHFFFAOYSA-N
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Description

N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide, also known as MNSB, is a compound that has gained considerable attention in scientific research in recent years. MNSB is a small molecule that has shown promising results in various biological assays, including anti-cancer, anti-inflammatory, and anti-viral activities.

Scientific Research Applications

Synthesis and Chemical Properties

The compound has been involved in various synthetic pathways aiming to produce novel pharmacological agents. For example, the synthesis of Gefitinib, a notable anticancer drug, involves a series of chemical reactions starting from a related compound, 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, showcasing the relevance of such chemical structures in medicinal chemistry (Bo Jin et al., 2005). Additionally, the synthesis and pharmacological evaluation of benzamides that carry similar moieties as carbonic anhydrase and acetylcholinesterase inhibitors have been explored, demonstrating significant inhibitory potential against human carbonic anhydrase I and II and acetylcholinesterase enzymes (M. Tuğrak et al., 2020).

Pharmacological Effects

Research into the pharmacological effects of compounds related to N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide has revealed promising results in various areas. Studies on novel benzamides as selective and potent gastrokinetic agents illustrate the potential of such compounds in modulating gastrointestinal motility, which is crucial for developing new treatments for gastrointestinal disorders (S. Kato et al., 1992). Furthermore, the discovery of aromatic sulfonamide inhibitors of carbonic anhydrases highlights the broad bioactivity spectrum of these compounds, showing their nanomolar inhibitory concentration against several carbonic anhydrase isoenzymes (C. Supuran et al., 2013).

Anticancer Potential

The anticancer potential of compounds structurally related to N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide has been a subject of interest in recent studies. For instance, research on 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors presents significant antiproliferative activities against various human cancer cell lines, suggesting the importance of these compounds in designing new anticancer therapies (Teng Shao et al., 2014).

properties

IUPAC Name

N-(4-methoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-16-7-5-15(6-8-16)19-18(21)14-3-2-4-17(13-14)26(22,23)20-9-11-25-12-10-20/h2-8,13H,9-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWMIPRWIDYYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide

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